Hydrogen telluride (CAS 7783-09-7) is the simplest inorganic hydride of tellurium, functioning as a highly reactive, carbon-free tellurizing gas and potent reducing agent. Characterized by a remarkably weak Te-H bond and a bent molecular geometry, it exists as a colorless, highly toxic gas that condenses at -2.2°C and freezes at -49°C[1]. Unlike organotellurium compounds, hydrogen telluride contains no carbon, making it a highly desirable precursor for ultra-high-purity metal telluride deposition. However, its positive standard enthalpy of formation (+99.7 kJ/mol) renders it thermodynamically unstable, spontaneously decomposing into elemental tellurium and hydrogen gas at temperatures above -2°C [2]. Consequently, industrial and laboratory procurement rarely involves standard compressed gas cylinders; instead, hydrogen telluride is typically generated in situ (e.g., via electrochemical reduction or hydrolysis of aluminum telluride) or handled in heavily diluted mixtures for immediate consumption in low-temperature atomic layer deposition (ALD) and chemical vapor deposition (CVD) workflows [3].
Substituting hydrogen telluride with more stable organotellurides (such as dimethyl telluride or diisopropyl telluride) or lighter chalcogen hydrides (like hydrogen sulfide) fundamentally alters process parameters and film quality. While organotellurides are easier to procure and store, their thermal decomposition requires significantly higher temperatures, often exceeding 300°C, which is incompatible with the low-thermal-budget requirements of advanced semiconductor manufacturing (e.g., <250°C for phase-change memory arrays) [1]. Furthermore, incomplete cleavage of the Te-C bonds in organometallics inevitably introduces carbon contamination into the crystal lattice, degrading the electrical properties of the resulting Ge-Sb-Te (GST) films [1]. Conversely, substituting with hydrogen sulfide or hydrogen selenide fails because it changes the target material's bandgap and phase-change characteristics entirely, while also requiring higher activation energies due to their significantly stronger chalcogen-hydrogen bonds [2]. Thus, hydrogen telluride remains strictly necessary when absolute carbon-free tellurization at low temperatures is required.
In the synthesis of ternary germanium-antimony-tellurium (GST) films for phase-change memory, the choice of tellurium precursor dictates the required thermal budget. Hydrogen telluride reacts readily with aminogermanes (e.g., tetrakis(dimethylamino)germane) and aminoantimony at temperatures below 250°C to form high-purity metal tellurides [1]. In contrast, alkyl tellurols and dialkyl tellurides require higher temperatures to cleave the Te-C bonds (e.g., t-butyltellurol has a Te-C bond energy of 26 kcal/mol), and their use risks carbon incorporation into the film [1]. The carbon-free nature of hydrogen telluride ensures zero carbon residue, which is critical for maintaining the proper crystallization kinetics and electrical resistance ratios in GST memory cells.
| Evidence Dimension | Minimum effective deposition temperature and carbon residue |
| Target Compound Data | < 250°C with 0% precursor-derived carbon |
| Comparator Or Baseline | Organotellurides (e.g., Me2Te, tBuTeH) requiring > 300°C and risking carbon incorporation |
| Quantified Difference | Enables <250°C ALD processing with guaranteed zero carbon from the Te source. |
| Conditions | ALD/CVD reaction with aminogermane and aminoantimony precursors. |
Allows semiconductor manufacturers to deposit GST films within strict low-temperature thermal budgets without sacrificing electrical performance to carbon contamination.
The extreme reactivity of hydrogen telluride is quantitatively rooted in its exceptionally weak Te-H bond. The bond dissociation energy of the Te-H bond in hydrogen telluride is approximately 272 kJ/mol [1]. This is significantly lower than the corresponding bonds in lighter group 16 hydrides, such as hydrogen selenide (310 kJ/mol) and hydrogen sulfide (366 kJ/mol) [1]. This weak bond is responsible for the compound's thermal instability—decomposing rapidly above -2°C with an activation energy of 92 kJ/mol and a half-life of roughly 45 minutes at 0°C[2]. However, this exact thermodynamic instability makes it a highly effective low-temperature reducing agent and an effortless source of elemental tellurium compared to its sulfur and selenium analogs.
| Evidence Dimension | Chalcogen-Hydrogen bond dissociation energy |
| Target Compound Data | ~272 kJ/mol (Te-H) |
| Comparator Or Baseline | 366 kJ/mol (S-H in H2S) and 310 kJ/mol (Se-H in H2Se) |
| Quantified Difference | Te-H bond is 94 kJ/mol weaker than S-H and 38 kJ/mol weaker than Se-H. |
| Conditions | Standard gas-phase bond dissociation. |
Explains both the mandatory in situ generation requirements and its unmatched ability to donate tellurium at near-room temperatures.
In aqueous environments, hydrogen telluride functions as a strong acid, which heavily influences its utility in wet-chemical precipitation of metal tellurides. Hydrogen telluride exhibits a first acid dissociation constant (pKa1) of approximately 2.6, making it nearly as acidic as phosphoric acid [1]. This is orders of magnitude more acidic than hydrogen sulfide (pKa1 ~ 7.0) and hydrogen selenide (pKa1 ~ 3.89). The high acidity ensures that in aqueous solutions, hydrogen telluride readily dissociates to form hydrogentelluride and telluride ions, facilitating rapid, quantitative precipitation when reacted with metal salts, even at lower pH levels where sulfides would remain in solution [1].
| Evidence Dimension | First acid dissociation constant (pKa1) |
| Target Compound Data | 2.6 |
| Comparator Or Baseline | ~7.0 for Hydrogen sulfide (H2S) |
| Quantified Difference | Hydrogen telluride is over 4 orders of magnitude more acidic than hydrogen sulfide. |
| Conditions | Aqueous solution at standard ambient temperature. |
Enables highly efficient, pH-flexible precipitation of metal telluride nanoparticles and bulk powders in wet-chemical synthesis.
For applications requiring the carbon-free benefits of hydrogen telluride but demanding a slightly wider operational window, isotopic substitution provides a measurable handling advantage. Deuterium telluride (D2Te), the heavier isotope analog, exhibits improved thermal stability compared to standard hydrogen telluride [1]. Because the Te-D bond has a lower zero-point energy than the Te-H bond, the activation energy required for thermal decomposition is higher. In procurement contexts where in situ generation of hydrogen telluride is too rapid or difficult to control for precise ALD dosing, deuterium telluride is utilized to delay premature decomposition in the delivery lines while still ensuring a carbon-free deposition of ternary GST films [1].
| Evidence Dimension | Thermal stability and decomposition resistance |
| Target Compound Data | Highly unstable (rapid decomposition > -2°C) |
| Comparator Or Baseline | Deuterium telluride (D2Te) exhibits higher thermal stability |
| Quantified Difference | D2Te provides an extended handling window due to the kinetic isotope effect on the Te-chalcogen bond cleavage. |
| Conditions | Gas-phase precursor delivery in ALD/CVD systems. |
Gives process engineers an isotopic alternative that balances the need for zero-carbon tellurization with practical precursor delivery stability.
Directly leveraging its ability to react with aminogermanes and aminoantimony at <250°C, hydrogen telluride is utilized as a carbon-free precursor for depositing Ge-Sb-Te (GST) films. This is critical for manufacturing high-density phase-change memory arrays where thermal budgets are strictly limited to prevent damage to underlying CMOS structures, and where carbon impurities would otherwise create charge traps that degrade memory retention and switching speeds[1].
Exploiting its exceptionally weak Te-H bond and high thermal lability, electrochemically generated hydrogen telluride is used to deposit homogenous, large-area tellurium films at room temperature. These films are applied to polymeric substrates (like polyethylene) to create solar radiation shields for radiative cooling devices, a process impossible with stable organotellurides that require high-temperature pyrolysis [2].
Taking advantage of its high aqueous acidity (pKa1 = 2.6) and rapid dissociation, hydrogen telluride is employed in the wet-chemical precipitation of size-quantized CdTe and ZnTe nanocrystals. Its ability to act as a potent, carbon-free telluride source allows for the synthesis of high-purity quantum dots with tightly controlled stoichiometry, avoiding the organic byproducts associated with trioctylphosphine telluride (TOP-Te) precursors [2].
Flammable;Compressed Gas;Acute Toxic